Tryptamine

説明

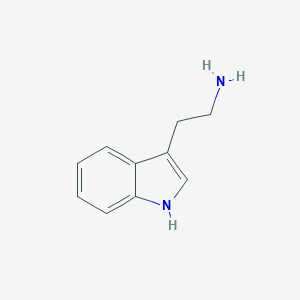

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYDQYYACXCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Record name | tryptamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tryptamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

343-94-2 (mono-hydrochloride), 34685-69-3 (unspecified sulfate) | |

| Record name | Tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2075340 | |

| Record name | Tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61-54-1 | |

| Record name | Tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(indol-3-yl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422ZU9N5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 - 119 °C | |

| Record name | Tryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Tryptamine Biochemistry and Metabolism

Tryptophan Decarboxylation to Tryptamine

The primary biosynthetic route for this compound involves the decarboxylation of L-tryptophan, a reaction that removes a carboxylic acid group from the amino acid wikipedia.orgnih.govwikipedia.org.

Enzymatic Pathways and Key Enzymes (e.g., Tryptophan Decarboxylase (TDC))

The conversion of L-tryptophan to this compound is catalyzed by specific enzymes. In plants, the key enzyme responsible for this reaction is Tryptophan Decarboxylase (TDC), often classified under EC 4.1.1.28 or EC 4.1.1.105 wikipedia.orguniprot.orgmelatonin-research.netmdpi.comnih.govfrontiersin.org. In mammals, aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28) also catalyzes the decarboxylation of L-tryptophan to this compound nih.gov. The reaction can be summarized as: L-tryptophan + H = this compound + CO wikipedia.orguniprot.org. TDC is a cytosolic enzyme that initiates the biosynthesis of various indole (B1671886) alkaloids by producing this compound nih.govnih.gov. Research has identified multiple TDC-like genes in plants, such as Actaea racemosa (black cohosh) and tomato (Solanum lycopersicum L.), all demonstrating TDC activity frontiersin.orgmdpi.com.

Role of Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Decarboxylases

The enzymatic decarboxylation of L-tryptophan to this compound is a pyridoxal phosphate (PLP)-dependent reaction melatonin-research.netmdpi.comfrontiersin.org. PLP, which is the active form of vitamin B6, functions as a crucial coenzyme in a wide array of enzymatic reactions, including decarboxylation, deamination, and transamination of amino acids wikipedia.orgfishersci.sewikidoc.orgfrontiersin.orgebi.ac.uk. The versatility of PLP stems from its capacity to covalently bind to the substrate, acting as an electrophilic catalyst to stabilize various carbanionic reaction intermediates wikipedia.orgwikidoc.orglibretexts.org. In the context of decarboxylase enzymes, PLP forms a Schiff-base linkage (internal aldimine) with a specific lysine (B10760008) residue within the enzyme's active site frontiersin.org. The amino group of the L-tryptophan substrate then displaces this lysine residue, forming a new Schiff base (external aldimine) with PLP, a process essential for the decarboxylation to occur wikipedia.orgfrontiersin.org. This coenzyme is considered essential for amino acid decarboxylation steps, as it provides the necessary stabilization for the carbanion intermediate that forms during the reaction libretexts.org.

Biosynthetic Origin from L-Tryptophan

This compound is biosynthesized in living organisms through the direct decarboxylation of the essential amino acid L-tryptophan wikipedia.orgresearchgate.netnih.gov. This process involves the removal of the carboxyl group from the α-carbon of L-tryptophan, leading to the formation of this compound and carbon dioxide wikipedia.orgwikipedia.org. This transformation represents an early and committed step in the biosynthesis of various indolamine-derived compounds researchgate.netresearchgate.netresearchgate.net. For instance, in the mammalian gut microbiome, commensal bacteria like Ruminococcus gnavus and Clostridium sporogenes possess tryptophan decarboxylase, enabling the conversion of dietary tryptophan into this compound wikipedia.org.

Catabolism of this compound

Once synthesized, this compound undergoes rapid catabolism, primarily through oxidative deamination.

Oxidative Deamination by Monoamine Oxidases (MAO)

This compound, whether produced endogenously or introduced exogenously, is rapidly metabolized by monoamine oxidases (MAO) wikipedia.orgresearchgate.netwikipedia.org. MAOs are a family of flavin-dependent enzymes (EC 1.4.3.4) that catalyze the oxidative deamination of monoamines wikipedia.orgicm.edu.pl. This process converts this compound into indole-3-acetaldehyde, which can then be further metabolized to indole-3-acetic acid (IAA) wikipedia.orgnih.gov. There are two main isoforms of MAO, MAO-A and MAO-B, which differ in their substrate specificities and tissue distributions wikipedia.orgicm.edu.pl. Both MAO-A and MAO-B are capable of metabolizing this compound, although their relative contributions to this compound degradation can vary depending on the tissue wikipedia.orgnih.gov. For instance, in human tissues like the cerebral cortex, kidney, and liver, both forms contribute to this compound metabolism, with MAO-A often contributing a larger percentage of the total activity nih.gov. The rapid metabolism by MAO contributes to this compound's very short elimination half-life and duration of action wikipedia.org.

Compound Information

Formation of Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is a significant metabolite of this compound. In mammalian systems, this compound undergoes oxidative deamination primarily by monoamine oxidase (MAO) to form IAA wikipedia.org. This conversion is rapid, with this compound being quickly metabolized into IAA within approximately 30 minutes after entering circulation from the gastrointestinal tract biorxiv.org.

Beyond direct host metabolism, the gut microbiota also plays a crucial role in the formation of IAA from tryptophan, with this compound serving as an intermediate or related indole derivative. Gut bacteria metabolize tryptophan into various indole derivatives, including IAA, indole, indole-3-propionic acid (IPA), indole-3-carboxaldehyde (B46971) (ICA), and this compound mdpi.comoup.comnih.govnih.govfrontiersin.org. Specific bacterial genera, such as Lactobacillus, Staphylococcus, Providencia, and Pseudomonas, are known to convert tryptophan into IAA oup.com. In plants, tryptophan decarboxylase (TDC) converts tryptophan to this compound, which can then be further metabolized into indole-3-acetaldehyde (IAAld), and subsequently into IAA mdpi.com.

Metabolic Half-Life and Turnover Rate

This compound exhibits a very rapid metabolism and a short elimination half-life, which contributes to its transient biological effects wikipedia.org. Its metabolism is primarily mediated by monoamine oxidase (MAO) wikipedia.org.

Research findings on the metabolic half-life and turnover rate of this compound in animal models illustrate its rapid dynamics:

| Organism | Tissue/Region | Half-Life (minutes) | Turnover Rate (nmol × g⁻¹ × h⁻¹) | Reference |

| Mouse | Brain (whole) | 0.9 | 0.14 | nih.gov |

| Mouse | Spinal Cord | 1.5 | 0.054 | nih.gov |

| Rat | Spinal Cord | 1.6 | 0.04 | nih.gov |

| Rabbit | Various tissues | 35 | Not specified | psu.edu |

These data indicate that this compound is quickly processed and cleared from tissues, particularly within the central nervous system, where its half-life is notably brief nih.gov. In rabbits, while the half-life in tissues was reported as 35 minutes, the highest concentrations were observed in the lung psu.edu.

Interconnections with Other Tryptophan Metabolic Pathways

Tryptophan, as an essential amino acid, is metabolized through several interconnected pathways, with this compound representing one of the resulting bioactive compounds nih.govencyclopedia.pub. These pathways often compete for the available tryptophan pool and influence host physiology encyclopedia.pub.

Kynurenine (B1673888) Pathway

The kynurenine pathway is the predominant route for tryptophan metabolism in the host, accounting for approximately 90–95% of ingested tryptophan degradation mdpi.comencyclopedia.pubmdpi.comwikipedia.orgcpn.or.krnih.govtmc.edu. This pathway primarily occurs in host cells, including those in the liver, immune system, and brain, and leads to the production of various neuroactive metabolites such as kynurenine (KYN), kynurenic acid (KYNA), and quinolinic acid (QUIN) oup.commdpi.commdpi.comwikipedia.orgcpn.or.krtmc.edu.

While this compound metabolism represents a minor pathway, typically accounting for about 1–3% of tryptophan catabolism, it is distinct from the kynurenine pathway encyclopedia.pubmdpi.comnih.gov. However, there are interconnections. Microbial tryptophan metabolites, including this compound, are known to act as ligands for the aryl hydrocarbon receptor (AhR), a key transcription factor involved in immune regulation mdpi.comoup.commdpi.commdpi.comtmc.edufrontiersin.org. Kynurenine metabolites also interact with AhR, highlighting a complex interplay between these pathways in modulating immune responses and other physiological functions mdpi.comoup.commdpi.commdpi.comtmc.edufrontiersin.org.

Serotonin (B10506) Pathway

Tryptophan serves as the sole precursor for the biosynthesis of serotonin (5-hydroxythis compound, 5-HT), a crucial monoamine neurotransmitter encyclopedia.pubwikipedia.orgwebmd.com. The serotonin pathway accounts for a small percentage (1–2%) of tryptophan metabolism in the host encyclopedia.pubmdpi.comnih.gov.

This compound is structurally similar to serotonin and can interact with serotonergic systems wikipedia.orgmdpi.com. It has been shown to activate serotonin receptors, particularly the 5-HT4 receptor (5-HT4R), which is abundant in the colonic epithelium wikipedia.orggutmicrobiotaforhealth.comnih.gov. This activation can regulate gastrointestinal motility and increase colonic fluid secretion wikipedia.orggutmicrobiotaforhealth.comnih.gov. Furthermore, this compound has been reported to stimulate the release of serotonin from enterochromaffin cells in the mammalian gastrointestinal tract nih.govfrontiersin.orguvm.edu. While this compound can be chemically modified to produce serotonin in synthetic contexts, it is not considered the primary natural pathway for endogenous serotonin synthesis in mammals wikipedia.org. In plants, however, this compound is an intermediate in the synthesis of serotonin, formed from L-tryptophan by tryptophan decarboxylase (TDC) and then converted to serotonin by this compound 5-hydroxylase (T5H) frontiersin.org.

Melatonin (B1676174) Biosynthesis

Melatonin, a neurohormone vital for regulating circadian rhythms and sleep-wake cycles, is synthesized from serotonin wikipedia.orgwebmd.comnih.govmdpi.com. Tryptophan is the initial precursor for melatonin biosynthesis encyclopedia.pubwikipedia.orgwebmd.com.

In plants, this compound is an intermediate in some proposed melatonin biosynthesis pathways. One such pathway involves the sequential conversion of tryptophan to this compound, then to serotonin, followed by N-acetylserotonin, and finally melatonin nih.govmdpi.com. This pathway is suggested to occur under normal growth conditions nih.govmdpi.com. The enzymes involved include L-tryptophan decarboxylase (TDC) and this compound 5-hydroxylase (T5H) nih.govmdpi.com. In mammals, while tryptophan is a precursor to melatonin via serotonin, this compound is not naturally a direct intermediate in the main endogenous melatonin synthesis pathway wikipedia.org.

Indole Pathway and Microbial Metabolites

The gut microbiota significantly contributes to tryptophan metabolism, converting it into various indole derivatives through what is often referred to as the indole pathway mdpi.comoup.comnih.govnih.govfrontiersin.org. This compound is one such key microbial metabolite of tryptophan iarc.frmdpi.comoup.comnih.govnih.govfrontiersin.org.

Specific commensal bacteria found in the gastrointestinal tract, such as Ruminococcus gnavus and Clostridium sporogenes, possess the enzyme tryptophan decarboxylase (TrpD), which catalyzes the conversion of dietary tryptophan directly into this compound wikipedia.orgnih.govfrontiersin.orggutmicrobiotaforhealth.comebi.ac.ukuniprot.org. This compound is relatively abundant in the human gut and feces wikipedia.org. Other indole derivatives produced by gut bacteria include indole, indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indole-3-carboxaldehyde (ICA) mdpi.comoup.comnih.govnih.govfrontiersin.org. These microbial metabolites can influence host physiology, including gut motility and immune responses, often by interacting with host receptors like the aryl hydrocarbon receptor (AhR) and serotonin receptors mdpi.comoup.comnih.govnih.govfrontiersin.orggutmicrobiotaforhealth.comnih.gov.

Endogenous this compound Levels and Regulation

Endogenous this compound levels are tightly regulated within mammalian systems, influenced by various physiological and pharmacological factors, as well as the activity of the gut microbiota.

Mammalian Brain Concentrations

This compound is present in the mammalian brain at very low concentrations, typically in the low nanogram per gram (ng/g) range. In the whole rat brain, reported concentrations range from approximately 0.50 ± 0.07 ng/g to 0.60 ± 0.06 ng/g. researchgate.netcdnsciencepub.comnih.gov Specific brain regions exhibit varying levels; for instance, the rat hypothalamus has been reported to contain 0.37 ± 0.39 nmol/g (roughly equivalent to mM) or 0.94 ± 0.22 ng/g, while the cerebellum contains 0.04 ± 0.08 nmol/g or 0.27 ± 0.02 ng/g. The caudate nucleus in rats has shown higher concentrations, around 2.93 ± 1.14 ng/g. cdnsciencepub.commeduniwien.ac.at In mice, whole brain this compound levels are approximately 0.5 ng/g. nih.gov

In human cerebrospinal fluid (CSF), mean this compound concentrations in control individuals have been reported between 0.21 and 1.0 mM. Elevated levels, ranging from 2.0 to 5.5 mM, have been observed in schizophrenia patients. meduniwien.ac.at

The following table summarizes reported this compound concentrations in mammalian brain tissues:

| Mammalian Species | Tissue/Region | Concentration (ng/g tissue) | Citation |

| Rat | Whole Brain | 0.50 ± 0.07 | cdnsciencepub.com |

| Rat | Whole Brain | 0.60 ± 0.06 | researchgate.net |

| Rat | Whole Brain | 0.54 pmol/g (approx. 0.087 ng/g) | nih.gov |

| Rat | Hypothalamus | 0.94 ± 0.22 | cdnsciencepub.com |

| Rat | Hypothalamus | 0.37 ± 0.39 nmol/g (approx. 59.3 ng/g) | meduniwien.ac.at |

| Rat | Cerebellum | 0.27 ± 0.02 | cdnsciencepub.com |

| Rat | Cerebellum | 0.04 ± 0.08 nmol/g (approx. 6.4 ng/g) | meduniwien.ac.at |

| Rat | Caudate Nucleus | 2.93 ± 1.14 | cdnsciencepub.com |

| Mouse | Whole Brain | 0.5 | nih.gov |

Influence of Monoamine Oxidase Inhibitors (MAOIs) on Levels

This compound is primarily metabolized by monoamine oxidases (MAOs), particularly MAO-A, to form indole-3-acetic acid (IAA, CID 802). wikipedia.orgnih.gov This metabolism is extremely rapid, resulting in a very short elimination half-life for this compound. wikipedia.org Consequently, monoamine oxidase inhibitors (MAOIs) profoundly augment the effects of this compound and significantly increase its levels. wikipedia.org In animal studies, MAOIs have been shown to increase brain this compound levels by up to 300-fold. wikipedia.org For example, pretreatment with MAOIs like tranylcypromine (B92988) (CID 5585) or iproniazid (B1672159) (CID 3778) markedly elevates brain this compound concentrations in rats, leading to enhanced behavioral effects such as clonic convulsive activity. ebm-journal.org MAOIs inhibit the breakdown of various neurotransmitters, including this compound, thereby increasing their concentrations in the brain. nih.govwikipedia.org

Susceptibility to Pharmacological and Physiological Manipulations

Endogenous this compound levels are susceptible to various pharmacological and physiological manipulations. Pharmacologically, the administration of MAOIs, as discussed, dramatically increases brain this compound concentrations. wikipedia.org Beyond MAOIs, other pharmacological agents that influence tryptophan metabolism or monoaminergic systems could indirectly affect this compound levels. For instance, L-tryptophan (CID 1148) administration can increase brain this compound concentrations. researchgate.netnih.gov

Physiological manipulations can also impact this compound levels. While direct detailed research findings on specific physiological manipulations (e.g., stress, diet) on endogenous this compound levels in the brain are less extensively documented compared to pharmacological interventions, it is known that the concentration of this compound in the human brain can increase after consuming this compound-rich food. walshmedicalmedia.com Furthermore, the availability of tryptophan, its precursor, is a factor controlling human central nervous system (CNS) this compound metabolism, with cerebrospinal fluid (CSF) indoleacetic acid (IAA) levels (a this compound metabolite) correlating with CSF tryptophan concentrations. psu.edu

Role of Gut Microbiota in this compound Production

The gut microbiota plays a significant role in the production of this compound within the gastrointestinal tract. Tryptophan, an essential amino acid obtained through diet, can reach the large intestine where it is metabolized by various commensal microbes. mdpi.comnih.gov Certain gut bacteria possess the enzyme tryptophan decarboxylase (TrpD), which catalyzes the conversion of dietary tryptophan into this compound. wikipedia.orgnih.govgutmicrobiotaforhealth.comfrontiersin.orguvm.eduyoutube.com

Key bacterial species identified as this compound producers include Ruminococcus gnavus (CID 14619448) and Clostridium sporogenes (CID 107380), which are known to express tryptophan decarboxylase. wikipedia.orggutmicrobiotaforhealth.comfrontiersin.orgyoutube.com Other taxa such as Enterocloster asparagiformis, Blautia hansenii, and Clostridium nexile have also been identified as this compound producers. frontiersin.orgresearchgate.net Increased tryptophan concentrations in the gut lead to higher this compound production by these bacteria. frontiersin.orgresearchgate.net

This compound produced by the gut microbiota is relatively abundant in the gut and feces of humans and rodents. wikipedia.org This gut-derived this compound can influence host physiology, including gastrointestinal motility, by activating serotonin 5-HT4 receptors (5-HT4R) found in the colonic epithelium. wikipedia.orggutmicrobiotaforhealth.comuvm.eduyoutube.comnih.govmayo.edu This activation leads to increased colonic fluid secretion, thereby accelerating gastrointestinal transit. gutmicrobiotaforhealth.comyoutube.comnih.gov While gut-produced, this compound can also cross the blood-brain barrier and enter the central nervous system. wikipedia.org

The following table lists some identified this compound-producing gut bacteria:

| Bacterial Species | Role in this compound Production | Citation |

| Ruminococcus gnavus | Possesses tryptophan decarboxylase, converts tryptophan to this compound. | wikipedia.orggutmicrobiotaforhealth.comfrontiersin.orgyoutube.com |

| Clostridium sporogenes | Possesses tryptophan decarboxylase, converts tryptophan to this compound. | wikipedia.orggutmicrobiotaforhealth.comfrontiersin.orgyoutube.com |

| Enterocloster asparagiformis | Identified as a this compound producer. | frontiersin.orgresearchgate.net |

| Blautia hansenii | Identified as a this compound producer. | frontiersin.orgresearchgate.net |

| Clostridium nexile | Identified as a this compound producer. | frontiersin.orgresearchgate.net |

Molecular Mechanisms of Tryptamine Biological Activity

Receptor Interactions and Agonism

Tryptamine exhibits a broad and variable range of binding affinities across numerous receptors, with its strongest interactions occurring with serotonin (B10506) receptors and trace amine-associated receptors wikipedia.orgacs.orgwikipedia.org.

Serotonin (5-hydroxythis compound, 5-HT) plays a crucial role in regulating a wide array of physiological functions by interacting with at least 15 distinct receptor subtypes, categorized into seven families (5-HT1 to 5-HT7) acnp.orgbmbreports.org. This compound is known to act as a serotonin receptor agonist, although its potency can be limited by rapid inactivation by monoamine oxidases wikipedia.org.

This compound acts as a full agonist of the serotonin 5-HT2A receptor (5-HT2AR) wikipedia.org. Research indicates that this compound has an EC50 of 7.36 ± 0.56 nM and an Emax of 104 ± 4% for stimulating the 5-HT2A receptor wikipedia.org. However, its potency in stimulating the 5-HT2A receptor β-arrestin pathway is considerably lower, with an EC50 of 3,485 ± 234 nM and an Emax of 108 ± 16% wikipedia.org. The 5-HT2A receptor is a primary target for hallucinogenic drugs, including many this compound-based psychedelics, and plays a key role in cortical function and cognition researchgate.netfrontiersin.orgnih.govnih.gov. Mutagenesis studies have shown that specific residues in the 5-HT2A receptor, such as S239, can influence this compound's binding affinity nih.gov.

Table 1: this compound's Activity at 5-HT2A Receptor

| Parameter | Value | Unit | Receptor | Pathway | Source |

| EC50 | 7.36 ± 0.56 | nM | 5-HT2A | Activation | wikipedia.org |

| Emax | 104 ± 4 | % | 5-HT2A | Activation | wikipedia.org |

| EC50 | 3,485 ± 234 | nM | 5-HT2A | β-arrestin | wikipedia.org |

| Emax | 108 ± 16 | % | 5-HT2A | β-arrestin | wikipedia.org |

In the human gut, this compound is produced by bacteria from dietary tryptophan and has been shown to activate 5-HT4 receptors, thereby regulating gastrointestinal motility wikipedia.orgacs.orguvm.edu. The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that is broadly expressed in the gut, including on nitrergic and cholinergic neurons, enterocytes, and enteroendocrine cells acs.orgresearchgate.net. Activation of 5-HT4 receptors promotes propulsive motility in the colon and can stimulate fluid and mucus secretion acs.orguvm.edunih.gov. This mechanism is considered a valuable therapeutic target for conditions like constipation uvm.eduresearchgate.net.

This compound has been found to be inactive at the serotonin 5-HT1A receptor wikipedia.org. However, other this compound analogs, such as N,N-dimethylthis compound (DMT) and dipropylthis compound (DPT), exhibit activity at this receptor, with DPT acting as a moderate affinity partial agonist at the human 5-HT1A receptor wikipedia.orgwisc.eduresearchgate.net. Studies on this compound derivatives have shown varying binding affinities and activities at the 5-HT1A receptor wisc.edunih.govnih.gov. For instance, some this compound hallucinogens bind to 5-HT1A receptors with moderate to high affinity and efficacy, and 5-HT1A activation by these compounds may buffer their effects on the head-twitch response in rodents nih.govwisc.edu.

This compound and its derivatives can interact with other serotonin receptor subtypes beyond 5-HT2A, 5-HT4, and 5-HT1A. For example, N,N-dimethylthis compound (DMT) has been shown to be a partial agonist at 5-HT2C receptors in native preparations nih.gov. This compound has also been defined as a partial agonist of 5-HT3 receptors based on macroscopic measurements, with its partial agonism explained by reduced priming before opening nih.gov. Research on this compound analogs has also explored their binding affinities at 5-HT1E and 5-HT1F receptors, indicating that hydrogen bonding plays a key role in their interaction with 5-HT1E receptors researchgate.netresearchgate.net. Some N-benzylated tryptamines have shown modest selectivity for either 5-HT2A or 5-HT2C receptors and can act as full agonists at 5-HT2C receptors plos.org.

This compound is an agonist of the trace amine-associated receptor 1 (TAAR1) wikipedia.orgpatsnap.com. TAARs are a family of G-protein coupled receptors predominantly expressed in the olfactory epithelium and also found in the central nervous system and peripheral organs patsnap.comebi.ac.ukwikipedia.org. This compound is a potent TAAR1 full agonist in rats, a weak TAAR1 full agonist in mice, and a very weak TAAR1 partial agonist in humans wikipedia.org.

TAAR1 agonists, including this compound, are believed to modulate the activity of classical neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine (B1679862) patsnap.com. Activation of TAAR1 can lead to an increase in cyclic AMP (cAMP) concentration and influence the release and reuptake of neurotransmitters patsnap.comwikipedia.org. This compound's monoaminergic activity enhancing (MAE) actions, which involve enhancing the action potential-mediated release of serotonin, norepinephrine, and dopamine, may be mediated by TAAR1 agonism wikipedia.org.

Table 2: this compound's Activity at TAAR1

| Species | Potency | Efficacy | Source |

| Rat | Potent | Full Agonist | wikipedia.org |

| Mouse | Weak | Full Agonist | wikipedia.org |

| Human | Very Weak | Partial Agonist | wikipedia.org |

Trace Amine-Associated Receptors (TAARs)

TAAR1 Agonism and Monoaminergic Activity Enhancement

This compound functions as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org Studies indicate that this compound is a potent full agonist of TAAR1 in rats, a weak full agonist in mice, and a very weak partial agonist in humans. wikipedia.org TAAR1 is a stimulatory G protein-coupled receptor (GPCR) found in low expression levels within the intracellular compartments of both pre- and postsynaptic neurons. wikipedia.org

Activation of TAAR1 by agonists like this compound initiates a cascade of intracellular events, including the activation of adenylate cyclase and a subsequent increase in cyclic AMP (cAMP) production. patsnap.commdpi.com This signaling pathway can influence the release and reuptake of critical neurotransmitters, thereby modulating neuronal excitability and synaptic plasticity. patsnap.com this compound's agonism at TAAR1 may contribute to its role as a trace neuromodulator. wikipedia.org

Furthermore, this compound is recognized as a monoaminergic activity enhancer (MAE) for serotonin, norepinephrine, and dopamine. wikipedia.org This enhancement involves increasing the action potential-mediated release of these monoamine neurotransmitters. wikipedia.org The MAE actions of this compound are potentially mediated through its TAAR1 agonism. wikipedia.org TAAR1 is expressed in brain regions crucial for monoaminergic systems, such as the ventral tegmental area (VTA) associated with dopamine and the dorsal raphe nuclei (DRN) linked to serotonin. wikipedia.org TAAR1 agonists are known to regulate monoaminergic neurotransmission, potentially by activating G protein-coupled inwardly-rectifying potassium channels (GIRKs), which can reduce neuronal firing by facilitating membrane hyperpolarization through potassium ion efflux. wikipedia.org

Sigma-1 Receptors (SIGMAR1)

This compound exhibits interactions with Sigma-1 Receptors (SIGMAR1). While this compound itself binds poorly to the sigma-1 receptor, its N-methylated and N,N-dimethylated derivatives, such as N,N-dimethylthis compound (DMT), demonstrate a significantly higher affinity for SIGMAR1. nih.gov Endogenous N-methylated tryptamines can act as agonists for the SIGMAR1 signaling pathway. researchgate.net

The sigma-1 receptor, a non-opioid and non-PCP binding site, is widely distributed throughout the central nervous system and periphery. wikipedia.orggoogle.com It is considered a versatile intracellular receptor involved in crosstalk between organelles, particularly the mitochondria and endoplasmic reticulum, and plays a role in vascular function. mdpi.com SIGMAR1 is known to regulate the activity of various ion channels through protein-protein interactions. google.com Research suggests that SIGMAR1 can induce antioxidant and antifibrogenic effects, promoting pro-survival pathways. mdpi.com

Neurotransmitter and Neuromodulator Roles

This compound functions as both a neurotransmitter and neuromodulator, influencing synaptic processes and the regulation of major monoaminergic and glutamatergic systems.

Synaptic Transmission and Release Mechanisms

This compound influences synaptic transmission primarily by affecting the transmitter release process presynaptically. nih.gov In studies on lobster neuromuscular junctions, this compound demonstrated a concentration-dependent biphasic effect on the amplitude of excitatory junction potentials (EJPs). nih.gov At lower concentrations (0.01-0.5 mM), this compound increased EJP amplitude, whereas at higher concentrations (above 0.5 mM), it led to a decrease in EJP amplitude and a reduction in the frequency of miniature excitatory junction potentials (MEJPs). nih.gov Importantly, this compound did not affect excitatory responses evoked by the iontophoretic application of glutamate (B1630785) in these preparations. nih.gov

This compound is considered an endogenous substance, found in low concentrations in tissues, with higher concentrations detected in specific areas like the subesophageal ganglion in lobsters. nih.gov In the mammalian brain, this compound is considered a potential neuromodulator or neurotransmitter. nih.gov Its subcellular localization suggests presence in nerve terminals, and it can be released by electrical or potassium-evoked depolarization. nih.gov Neuropharmacological and electrophysiological evidence points to the existence of postsynaptic receptors for this compound that are distinct from those for serotonin. nih.gov Furthermore, this compound has been shown to increase lumbar ventral root activity, indicating a role in modulating locomotor function within the spinal cord. researchgate.net

Regulation of Dopaminergic, Serotonergic, and Glutamatergic Systems

This compound plays a role in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems. wikipedia.org It acts as a serotonin receptor agonist and enhances the action potential-mediated release of serotonin, dopamine, and norepinephrine. wikipedia.org As a class, tryptamines activate serotonin receptors (5-HTRs), which are crucial for mood regulation, appetite, and sleep. acs.org Psychedelic tryptamines, for instance, are known to potently activate 5-HT2 receptors, particularly the 5-HT2A subtype. annualreviews.org

TAAR1 agonists, including this compound, modulate dopaminergic activity through mechanisms distinct from traditional dopamine D2 receptor blockers. patsnap.com The modulation of glutamatergic N-methyl-D-aspartate (NMDA)-related transmission in the prefrontal cortex by TAAR1 may occur indirectly, via interaction with the dopaminergic system, or through direct pathways. frontiersin.org this compound has been shown to inhibit the binding of [3H]MK-801, an NMDA receptor blocker, suggesting its interaction with the glutamatergic system. meduniwien.ac.at

Monoamine Releasing Agent (MRA) Activity

This compound functions as a monoamine releasing agent (MRA). wikipedia.org It facilitates the release of serotonin, dopamine, and norepinephrine, demonstrating a rank order of potency with serotonin being the most readily released, followed by dopamine and then norepinephrine. wikipedia.org Specifically, the EC50 values for the release of serotonin, dopamine, and norepinephrine are 32.6 nM, 164 nM, and 716 nM, respectively. wikipedia.org This activity classifies this compound as a serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.org

MRAs operate by inducing the release of neurotransmitters from the presynaptic neuron into the synaptic cleft, leading to an increase in their extracellular concentrations and consequently, enhanced signaling. wikipedia.org this compound, along with other trace amines, is considered an endogenous MRA. wikipedia.org

Interaction with Monoamine Transporters

Monoamine releasing agents, including this compound, are known to reverse the direction of monoamine transporters (MATs), such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.org This reversal causes the efflux of non-vesicular cytoplasmic monoamine neurotransmitters rather than their reuptake from the synapse. wikipedia.org While trace amines, including this compound, can act as substrates for DAT, SERT, and NET, this typically occurs at high micromolar or millimolar concentrations, which are generally not expected under physiological conditions. frontiersin.org There is also evidence suggesting a synergistic relationship between TAAR1 and monoamine transporters, with TAAR1 and DAT being co-localized in certain brain regions. mdpi.comfrontiersin.org

Compound Names and PubChem CIDs

Enzymatic and Cellular Interactions

This compound and its derivatives engage in complex interactions with various enzymes and cellular pathways, influencing metabolism, neuroplasticity, cellular maintenance, and immune responses.

Competition for Metabolic Enzymes

This compound and N,N-dimethylthis compound (DMT), a derivative of this compound, have been observed to compete with metabolic enzymes, notably by inhibiting indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme induced by interferon-γ (IFN-γ) that degrades tryptophan, leading to the production of kynurenine (B1673888) (KYN), a metabolite implicated in tumor immune tolerance wikipedia.org. Studies have demonstrated that both this compound and DMT act as non-competitive inhibitors of recombinant human IDO (rhIDO) wikipedia.orguni.luwikipedia.org.

The inhibitory constants (K_i) for these compounds against rhIDO illustrate their potency:

| Compound | K_i Value (µM) |

| This compound | 156 |

| N,N-dimethylthis compound (DMT) | 506 |

This inhibitory effect has also been observed in A172 human glioma cell lines, affecting both constitutively expressed and IFN-γ-induced IDO wikipedia.org. The inhibition of IDO by this compound and DMT has been shown to enhance the tumor-reactive response of peripheral blood mononuclear cells (PBMCs) in co-culture assays wikipedia.org. Furthermore, this compound itself is formed from tryptophan through the action of tryptophan decarboxylase (ALAAD) by gut microbiota. Tryptamines lacking substitutions at the amine or alpha carbon are subject to rapid metabolism and inactivation by monoamine oxidase A (MAO-A) in vivo.

Influence on Neurogenesis

This compound and its derivatives, particularly DMT, exert an influence on neurogenesis and broader neuroplasticity. Research in mouse models indicates that DMT treatment promotes neuronal proliferation within the dentate gyrus of the hippocampus. This includes the proliferation of neural stem cells, the migration of neuroblasts, and the subsequent formation of new neurons in this brain region. These cellular changes are associated with functional improvements, as DMT-treated mice have shown enhanced performance in spatial learning and memory tasks.

Cellular Proliferation, Repair, and Redox Mechanisms

This compound derivatives have been observed to induce processes related to cellular proliferation, repair, and the regulation of redox mechanisms. The kynurenine pathway, a significant route of tryptophan metabolism, is crucial in supplying nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a metabolite vital for cellular energy metabolism, redox homeostasis, and DNA repair. NAD+ plays a critical role in a wide array of cellular functions.

Cellular redox states, particularly those involving thiol systems, are highly sensitive to oxidants and are tightly controlled by components such as thioredoxins (Trx), glutathione (B108866) (GSH), and cysteine (Cys). These thiol systems are fundamental for various physiological processes, including signal transduction, transcriptional regulation, cell proliferation, angiogenesis, and apoptosis. Apurinic/apyrimidinic endonuclease/redox effector factor-1 (APE/REF-1), a multifunctional protein, exhibits both redox and DNA repair activities, contributing to endothelial cell proliferation. Furthermore, melatonin (B1676174), a this compound derivative, positively influences cell viability by reducing cellular reactive oxygen species (ROS) levels and mitigating DNA mutation rates. It has also been shown to increase the proliferation of neonatal mouse spermatogonial stem cells in vitro.

Anti-inflammatory and Antifibrogenic Responses

This compound and its derivatives exhibit anti-inflammatory and antifibrogenic properties. Indole (B1671886) acetic acid, a compound generated by gut microbiota, similar to this compound, has been shown to dampen hepatic inflammation. Specifically, this compound, a bacterial metabolite of tryptophan, effectively suppressed lipopolysaccharide (LPS)-induced inflammation in a murine macrophage model (RAW 264.7 cells). Both tryptophan and this compound were found to reduce the expression of the pro-inflammatory cytokine interleukin-6 (Il-6) in LPS-activated RAW 264.7 cells.

The anti-inflammatory effects attributed to this compound may be mediated, in part, by the activity of the aryl hydrocarbon receptor (AhR). This compound and other tryptophan metabolites are recognized as ligands for AhR, a receptor known for its role in modulating inflammatory responses within macrophages. In LPS-activated macrophages, AhR forms a complex with Stat1 and NF-κB, which subsequently influences the activity of the Il-6 promoter. Additionally, methylated tryptamines have been demonstrated to induce anti-inflammatory effects. Endogenous this compound can be methylated by indolethylamine-N-methyltransferase (INMT), and the resulting compounds may act as agonists for pro-survival pathways, such as sigma non-opioid intracellular receptor 1 (SIGMAR1) signaling. Alterations in INMT and SIGMAR1 activity have been observed in the progression of fibrogenic diseases.

Synthesis and Derivatization of Tryptamine

Chemical Synthesis Methodologies

A variety of synthetic strategies have been established for the preparation of tryptamines. These methods can be broadly categorized into those that modify an existing indole (B1671886) core and those that construct the indole ring system with the ethylamino side chain concurrently.

Aminoethylation of indoles involves the introduction of a 2-aminoethyl group at the C-3 position of the indole ring. One common approach is the reductive amination of indole-3-acetaldehyde. This method involves the reaction of indole-3-acetaldehyde with an amine in the presence of a reducing agent to form the corresponding tryptamine. The choice of amine and reducing agent can be varied to produce a range of N-substituted tryptamines.

Another method involves the alkylation of an amine with a suitable indole-based electrophile, such as a 3-(2-haloethyl)indole. However, these precursors can be unstable. A more common strategy is the use of gramine (3-(dimethylaminomethyl)indole), which can be synthesized via the Mannich reaction of indole with formaldehyde and dimethylamine wikipedia.orgsciencemadness.orgorganic-chemistry.org. The dimethylamino group of gramine can then be displaced by a nucleophile, such as the cyanide ion, to form indole-3-acetonitrile. Subsequent reduction of the nitrile group yields this compound researchgate.net.

A direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals has also been developed, offering a versatile and efficient route to this compound derivatives under mild conditions researchgate.net.

Tryptamines can be synthesized by the chemical transformation of various C-3 substituted indole precursors. A prevalent method is the reduction of 3-(2-nitrovinyl)indoles. These nitrovinyl derivatives are typically prepared through a Henry reaction between indole-3-carboxaldehyde (B46971) and a nitroalkane, such as nitroethane tci-thaijo.org. The subsequent reduction of the nitro group and the double bond, commonly achieved with powerful reducing agents like lithium aluminum hydride (LiAlH4), affords the corresponding this compound tci-thaijo.org. More recently, a combination of sodium borohydride (NaBH4) and nickel(II) acetate has been employed as a milder reducing system tci-thaijo.org.

Another important precursor is indole-3-acetonitrile, which can be readily reduced to this compound using reagents such as lithium aluminum hydride or through catalytic hydrogenation. Indole-3-acetonitrile itself can be prepared from indole via gramine, as mentioned previously, or from tryptophan through various biochemical pathways researchgate.netmdpi.com.

Furthermore, indole-3-glyoxylyl chloride, prepared by the reaction of indole with oxalyl chloride, can be converted to an amide (indole-3-glyoxylamide) by reaction with an amine. Subsequent reduction of the amide with a reducing agent like lithium aluminum hydride yields the desired this compound derivative. This forms the basis of the Speeter and Anthony synthesis discussed later prepchem.com.

| Precursor | Reagents for Conversion | Product |

| Indole-3-carboxaldehyde | 1. Nitroethane, Base (Henry Reaction) 2. LiAlH4 or NaBH4/Ni(OAc)2 | This compound |

| Indole-3-acetonitrile | LiAlH4 or Catalytic Hydrogenation | This compound |

| Indole-3-glyoxylyl chloride | 1. Amine 2. LiAlH4 | N-substituted this compound |

This table provides a simplified overview of the conversion of C-3 substituted indoles to tryptamines.

Several classic indole syntheses can be adapted to construct the this compound skeleton in a convergent manner, where the indole ring and the ethylamino side chain are formed in the same reaction sequence. The Fischer indole synthesis is a powerful method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions wikipedia.org. To synthesize tryptamines, a suitable carbonyl compound containing a protected amino group is required. For instance, the reaction of phenylhydrazine with 4-aminobutanal diethyl acetal, followed by acid-catalyzed cyclization, directly yields this compound mdma.chresearchgate.net. This approach allows for the synthesis of a variety of substituted tryptamines by using appropriately substituted phenylhydrazines.

The Japp-Klingemann reaction provides another route to the hydrazone precursors required for the Fischer indole synthesis wikipedia.orgslideshare.net. This reaction between a diazonium salt and a β-keto ester or acid can be designed to produce a hydrazone that, upon cyclization, yields an indole with a side chain that can be converted to the ethylamino group clockss.org.

The Hemetsberger indole synthesis, which involves the thermal decomposition of an α-azido-cinnamic ester, can also be utilized to produce indole-2-carboxylic esters wikipedia.orgmdma.chsynarchive.comsemanticscholar.org. These esters can then be further manipulated to introduce the ethylamino group at the C-3 position.

The Speeter and Anthony synthesis is a widely used and versatile method for the preparation of N,N-disubstituted tryptamines mdma.ch. The synthesis begins with the reaction of an indole with oxalyl chloride, which results in the formation of an indole-3-glyoxylyl chloride. This intermediate is then reacted with a primary or secondary amine to yield the corresponding indole-3-glyoxylamide. The final step is the reduction of the two carbonyl groups of the glyoxylamide moiety, typically with lithium aluminum hydride (LiAlH4), to afford the desired N,N-disubstituted this compound prepchem.com.

This method is highly adaptable for the synthesis of a wide array of this compound derivatives by varying both the indole starting material and the amine used in the second step. For example, starting with 5-benzyloxyindole and reacting the resulting glyoxylyl chloride with dimethylamine, followed by reduction and debenzylation, yields bufotenine (5-hydroxy-N,N-dimethylthis compound) mdma.ch. Similarly, the synthesis of psilocin (4-hydroxy-N,N-dimethylthis compound) can be achieved starting from 4-hydroxyindole clockss.org.

| Starting Indole | Amine | Product after Reduction |

| Indole | Dimethylamine | N,N-Dimethylthis compound |

| 5-Benzyloxyindole | Dimethylamine | 5-Benzyloxy-N,N-dimethylthis compound |

| 4-Hydroxyindole | Dimethylamine | 4-Hydroxy-N,N-dimethylthis compound (Psilocin) |

This table illustrates the synthesis of various this compound derivatives using the Speeter and Anthony route.

A modern and efficient approach to this compound synthesis involves the radical cyclization of 2-iodoaryl allenyl amines nih.gov. In this method, the indole structure is constructed from a 2-iodoaryl allenyl amine precursor. The reaction is initiated by a single-electron transfer (SET) from a "super electron donor," such as a 2-azaallyl anion, to the aryl iodide. This generates an aryl radical, which then undergoes a 5-exo-trig cyclization onto the allene moiety to form an indolyl methyl radical. This radical then couples with a 2-azaallyl radical in a radical-radical coupling reaction to form the this compound derivative wikipedia.orggoogle.com.

This methodology has been shown to be quite versatile, allowing for the synthesis of a variety of this compound derivatives with different substituents on the indole ring. The reactions typically proceed in good to excellent yields, with one study reporting the synthesis of 22 different tryptamines in yields of up to 88% researchgate.netnih.gov. A notable feature of this reaction is that if the starting allenyl amine is N-Boc protected, the Boc group is often cleaved in situ under the basic reaction conditions, directly affording the free this compound researchgate.net.

A novel approach for the synthesis of this compound derivatives utilizes a metallaphotoredox-catalyzed deoxygenative arylation of alcohols. This one-pot procedure involves the reaction of a 3-bromoindole with a 2-amino alcohol in the presence of an iridium photocatalyst and a nickel catalyst. Under irradiation with blue light-emitting diodes (LEDs), the alcohol is activated and undergoes a deoxygenative cross-coupling with the 3-bromoindole to form the C-C bond of the ethylamino side chain.

This method has been successfully applied to the synthesis of various 3-(2-aminoethyl)-substituted indoles with yields reaching up to 76%. The reaction proceeds under mild conditions and has been shown to be amenable to continuous flow technologies, which can improve productivity and space-time yield.

Enzymatic and Biocatalytic Synthesis

The production of this compound and its derivatives through enzymatic and biocatalytic methods represents a significant advancement over traditional chemical synthesis. These biological approaches offer high selectivity, operate under mild conditions, and provide access to a diverse range of compounds. Key strategies involve the use of engineered enzymes, the construction of multi-enzyme cascade reactions in a single vessel, and the metabolic engineering of microorganisms.

Engineered Tryptophan Synthase and Tryptophan Decarboxylase Systems

Tryptophan synthase (TrpS) has become a valuable biocatalyst for the synthesis of noncanonical amino acids. wikipedia.org This enzyme, typically a heterodimeric complex of TrpA and TrpB subunits, catalyzes the formation of a C-C bond between indole and L-serine to produce L-tryptophan. wikipedia.org Researchers have engineered the TrpB subunit to expand its substrate scope, allowing it to condense various indole analogs with L-serine to create a library of corresponding tryptophan derivatives. frontiersin.org

To convert these tryptophan analogs into tryptamines, a subsequent decarboxylation step is necessary. A significant breakthrough in this area was the identification of a highly proficient tryptophan decarboxylase (TDC) from the gut microbe Ruminococcus gnavus (RgnTDC). frontiersin.org This enzyme has demonstrated the ability to decarboxylate a wide range of tryptophan analogs, a capability not previously seen in other known decarboxylases. frontiersin.org By coupling the activity of an engineered tryptophan synthase with a versatile tryptophan decarboxylase, researchers have established a powerful two-step enzymatic cascade to produce diverse this compound analogs from readily available indole precursors. acs.orgwikipedia.org

One-Pot Reaction Systems for this compound Production

Building on the development of engineered enzyme systems, one-pot, or "telescoped," biocatalytic cascades have been established for the efficient synthesis of this compound analogs. usdoj.gov In these systems, an engineered tryptophan synthase and a tryptophan decarboxylase, such as RgnTDC, are combined in a single reaction vessel. wikipedia.orgacs.org This approach allows for the direct conversion of commercially available indoles and L-serine into the final this compound products under mild, aqueous conditions. wikipedia.orgacs.org

| Enzyme System | Precursors | Products | Key Advantage |

| Engineered Trp Synthase + RgnTDC | Indole analogs, L-serine | This compound analogs | Direct, single-vessel synthesis under mild conditions |

Heterologous this compound Biosynthesis in Microorganisms (e.g., E. coli)

Metabolic engineering of microorganisms, particularly Escherichia coli, provides a platform for the de novo biosynthesis of this compound from simple carbon sources like glucose. wikipedia.org This strategy involves introducing heterologous genes that encode the necessary biosynthetic enzymes. A common approach is to engineer an E. coli strain to overproduce the precursor amino acid, L-tryptophan, and then introduce a gene for a tryptophan decarboxylase (TDC) to convert tryptophan into this compound. wikipedia.org

To optimize production, researchers have developed modular co-culture systems. wikipedia.org In this setup, the biosynthetic pathway is divided between two different strains of E. coli. An "upstream" strain is engineered to efficiently produce L-tryptophan from glucose, while a "downstream" strain is engineered to express a TDC and convert the secreted tryptophan into this compound. wikipedia.org This division of labor can reduce the metabolic burden on a single strain and allow for independent optimization of each module, leading to significantly improved this compound titers compared to monoculture systems. wikipedia.org

Chemoenzymatic Approaches for Derivatives

Chemoenzymatic synthesis combines the advantages of traditional chemical methods with the high selectivity of biocatalysis to create complex this compound derivatives. This hybrid approach is particularly valuable for transformations that are difficult to achieve through purely chemical means, such as regioselective phosphorylation. frontiersin.org

A notable application of this strategy is the synthesis of 5-methylpsilocybin. frontiersin.org In this process, the precursor, 5-methylpsilocin, is first produced through multi-step chemical synthesis. frontiersin.org The final and critical phosphorylation step is then carried out enzymatically. Purified 4-hydroxythis compound kinase (PsiK), an enzyme from the mushroom Psilocybe cubensis, is used to catalyze the transfer of a phosphate (B84403) group from ATP to the 4-hydroxy position of the chemically synthesized precursor. frontiersin.org This method leverages the enzyme's flexibility and regioselectivity to efficiently produce the final phosphorylated product, circumventing the challenges associated with chemical phosphorylation. frontiersin.org This demonstrates the power of combining chemical synthesis for core structure assembly with enzymatic catalysis for precise, late-stage modifications. frontiersin.org

This compound Derivatives and Analogues Research

The this compound scaffold is central to a wide range of biologically active compounds, including neurotransmitters and natural products. walshmedicalmedia.com Research into its derivatives, particularly N-alkylated forms, has revealed significant insights into their chemical properties and interactions with biological systems.

N-Alkylated Tryptamines (e.g., DMT, 5-MeO-DMT)

N,N-Dimethylthis compound (DMT) and 5-Methoxy-N,N-dimethylthis compound (5-MeO-DMT) are two of the most well-known N-alkylated this compound derivatives. DMT is a naturally occurring compound found in many plant and animal species. wikipedia.org It was first synthesized in 1931 and is structurally related to the neurotransmitter serotonin (B10506). frontiersin.orgacs.org The biosynthesis of DMT in mammals is believed to occur via the N,N-dimethylation of this compound by the enzyme indolethylamine-N-methyltransferase (INMT), using S-adenosyl-L-methionine as a methyl donor. frontiersin.org DMT is metabolized primarily by monoamine oxidase (MAO) to indole-3-acetic acid. frontiersin.org Research has shown that DMT binds to multiple receptor types, with notable interactions at serotonin 5-HT2A and 5-HT1A receptors, as well as sigma-1 receptors. wikipedia.orgamerigoscientific.com

5-MeO-DMT is another naturally occurring psychedelic this compound found in various plants and the venom of the Colorado River toad. wikipedia.org Like DMT, it is a serotonergic agonist but exhibits a different receptor binding profile. beckleypsytech.comnih.gov It has a particularly high affinity for the 5-HT1A receptor, which is significantly greater than its affinity for the 5-HT2A receptor. nih.gov In contrast to DMT, 5-MeO-DMT is not a ligand for sigma receptors. wikipedia.org The metabolism of 5-MeO-DMT involves O-demethylation by the enzyme CYP2D6 to its active metabolite, bufotenin (5-HO-DMT), and inactivation through deamination by MAO-A. nih.govnih.gov Research using human cerebral organoids has indicated that 5-MeO-DMT can alter the expression of proteins associated with synaptic formation, inflammation, and neurodegeneration. sciencedaily.com

| Compound | Chemical Formula | Molar Mass | Key Receptor Affinities | Primary Metabolic Pathways |

| N,N-Dimethylthis compound (DMT) | C₁₂H₁₆N₂ | 188.27 g/mol | 5-HT2A, 5-HT1A, Sigma-1 | Oxidative deamination (MAO) |

| 5-Methoxy-N,N-dimethylthis compound (5-MeO-DMT) | C₁₃H₁₈N₂O | 218.30 g/mol | 5-HT1A (high), 5-HT2A | O-demethylation (CYP2D6), Deamination (MAO-A) |

Halogenated Tryptamines

The synthesis of halogenated tryptamines can be achieved through various methods, including enzymatic processes. One notable method involves the enzymatic decarboxylation of the corresponding halogenated L-tryptophan derivatives. nih.govresearchgate.net For instance, isotopomers of 5-fluoro- and 5-bromo-tryptamine have been successfully synthesized using L-phenylalanine decarboxylase as the catalyst. researchgate.netnih.gov This enzymatic approach allows for the creation of specifically labeled compounds, which are valuable in research. nih.gov

The general process for this enzymatic synthesis begins with the appropriate L-tryptophan derivative. nih.gov For example, to synthesize [5-²H]-tryptamine, 5-bromoindole is first reduced to [5-²H]-indole, which is then coupled with S-methyl-L-cysteine in a reaction catalyzed by tryptophanase to yield [5′-²H]-L-Trp. nih.govnih.gov This intermediate is then decarboxylated to produce the final halogenated this compound. nih.gov Halogenated tryptamines are utilized in nuclear medicine for synthesizing radiolabeled derivatives of biologically active compounds, which serve as tools for monitoring brain states in various diseases. researchgate.net

Phosphorylated Tryptamines (e.g., Psilocybin)

Psilocybin, or 4-phosphoryloxy-N,N-dimethylthis compound (4-PO-DMT), is a prominent example of a phosphorylated this compound. wikipedia.org Its synthesis has been a subject of significant research, aiming to improve yield and purity for clinical applications. diva-portal.org Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin (4-hydroxy-N,N-dimethylthis compound or 4-HO-DMT). wikipedia.orgdiva-portal.org

Traditional synthetic routes often involved protecting group strategies which were tedious and had poor atom economy. nih.gov A significant advancement is the direct phosphorylation of psilocin. nih.gov A second-generation, kilogram-scale synthesis has been developed that utilizes an optimized Speeter–Anthony this compound synthesis to produce psilocin, which is then directly phosphorylated. nih.gov In this process, psilocin is treated with a phosphorylating agent like phosphorous oxychloride (POCl₃) to form a phosphorodichloridate intermediate, which is then hydrolyzed to yield psilocybin. nih.gov This direct method avoids the use of benzyl-protecting groups, streamlining the process. nih.gov This improved synthesis resulted in the production of 1.21 kg of psilocybin with 99.7% purity. nih.govacs.org

Another innovative approach is the chemoenzymatic synthesis. nih.gov This hybrid method combines chemical synthesis of a psilocin analog (like 5-methylpsilocin) with an enzymatic phosphorylation step. nih.gov The enzyme 4-hydroxythis compound kinase (PsiK), derived from the mushroom Psilocybe cubensis, catalyzes the phosphate transfer from adenosine triphosphate (ATP) to the 4-hydroxy group of the this compound. nih.gov This biocatalytic step circumvents some of the challenges associated with purely chemical phosphorylation methods. nih.gov

Structure-Activity Relationship Studies in Derivative Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity, particularly their interaction with serotonin receptors like the 5-HT₂A receptor. koreascience.krbiomolther.org These studies provide a framework for designing novel ligands with specific properties. koreascience.krnih.gov

For this compound derivatives, several structural features significantly impact their affinity and efficacy at serotonin receptors:

Substitution on the Indole Ring : The position and nature of substituents on the indole ring are critical. Halogen substituents can have a positive effect on binding affinity. koreascience.krnih.gov Specifically, electronegative substituents, including halogens like fluorine, at positions 5 and 7 of the indole ring have been shown to enhance activity. nih.gov In contrast, hydroxy or methoxy groups can result in a weak to strong negative contribution to activity. nih.gov

N-Alkylation : Modifications to the nitrogen atom of the ethylamine side chain also play a key role. A study of 17 different 4-substituted N,N-dialkyltryptamines found that bulkier N-alkyl groups (such as N,N-diisopropyl) led to lower potency at the 5-HT₂C receptor. psychedelicreview.com Allyl groups attached to the nitrogen atom of the ethylamine were found to exert a negative influence on affinity for the 5-HT₂A receptor. koreascience.krnih.gov

4-Position Substituents : The substituent at the 4-position of the indole ring is a key determinant of activity, particularly for psilocybin analogs. Comparing 4-hydroxy (4-HO) and 4-acetoxy (4-AcO) tryptamines, the 4-AcO derivatives showed a 10- to 20-fold reduction in in-vitro potency at the 5-HT₂A receptor. psychedelicreview.com However, they exhibited similar efficacy in vivo, which suggests that O-acetylated tryptamines may function as prodrugs that are deacetylated in the body. psychedelicreview.com

These SAR studies indicate that this compound derivatives possess psilocybin-like pharmacological properties, supporting their classification as psychedelic compounds. psychedelicreview.com The findings help guide the design of new compounds for potential therapeutic applications in managing psychiatric disorders. koreascience.krnih.gov

Analytical Methodologies for Tryptamine Research

Chromatographic Techniques

Chromatography is a fundamental separation technique that plays a pivotal role in the analysis of tryptamine and its derivatives. It allows for the separation of complex mixtures into their individual components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

Recent advancements in HPLC technology have significantly improved the separation efficiency for tryptamines. For instance, the use of columns with MaxPeak High Performance Surfaces (HPS) technology has been shown to resolve issues related to analyte-metal interactions, leading to enhanced peak area and height. Furthermore, the development of methods using environmentally friendly solvents like methanol as the strong solvent contributes to greener analytical practices.

The choice of stationary and mobile phases is critical for achieving optimal separation. A variety of columns have been successfully employed for this compound analysis, including C18, Biphenyl, and Diamond Hydride columns. The mobile phase composition is often a gradient mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution containing additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency, especially when coupled with a mass spectrometer.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phases | C18, Biphenyl, Diamond Hydride, Newcrom R1, Cyanopropyl (CN), Diol |

| Mobile Phases | A gradient of acetonitrile/methanol and water, often with additives like formic acid or trifluoroacetic acid. For example, a mobile phase of methanol-acetonitrile-ammonium acetate solution (5:30:65 v/v) has been used. |

| Detection | UV detection (e.g., at 280 nm), Photodiode Array (PDA), Quadrupole Dalton (QDa) |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. This involves chemically modifying the this compound molecule, often by silylating or acylating the amine group. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives, or anhydrides like trifluoroacetic anhydride.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases. A range of capillary columns are used for the analysis of this compound derivatives, including DB-1ms and DB-5MS.

Table 2: GC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Derivatization Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for TMS derivatives, Trifluoroacetic anhydride. |

| Stationary Phases | DB-1ms, DB-5MS, HP-5MS (5% phenyl methyl siloxane). |

| Detection | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD). |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is particularly advantageous for the analysis of charged molecules like this compound and offers benefits such as high efficiency, short analysis times, and low sample and reagent consumption.

In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE). The choice of BGE is critical and influences the separation selectivity. A typical BGE for this compound analysis might consist of a buffer solution, such as boric acid adjusted to a specific pH with sodium hydroxide, and may include organic modifiers like methanol to enhance separation. Detection is often performed using UV absorbance. For instance, a method for the determination of this compound and other biogenic amines utilized a background electrolyte of 70mM boric acid adjusted to pH 9.5 with 0.1M sodium hydroxide, containing 32% methanol mdpi.com. Detection was carried out by ultraviolet absorbance spectrophotometry at 200nm mdpi.com.

Table 3: Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Separation Mode | Capillary Zone Electrophoresis (CZE). |

| Background Electrolyte | Boric acid (e.g., 70mM) with pH adjustment (e.g., to 9.5 with NaOH) and organic modifiers (e.g., 32% methanol) mdpi.com. Ammonium acetate has also been used. |

| Detection | UV Absorbance (e.g., at 200 nm) mdpi.com. |

Mass Spectrometry Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is often coupled with a chromatographic separation method (LC-MS or GC-MS) to provide both separation and highly specific detection and identification of compounds.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound in complex matrices. After separation by the HPLC system, the analyte is ionized, typically using electrospray ionization (ESI), and then enters the mass spectrometer.

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated this compound molecule) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis. For this compound, the protonated molecule [M+H]⁺ at m/z 161 is often selected as the precursor ion. Common product ions used for quantification and confirmation include m/z 144 and 117.

Table 4: LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Scan Mode | Multiple Reaction Monitoring (MRM). |

| Precursor Ion (Q1) | m/z 161 ([M+H]⁺). |

| Product Ions (Q3) | m/z 144 (quantifier), m/z 117 (qualifier). |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a gold-standard technique for the identification of many organic compounds, including derivatized tryptamines. After separation in the GC column, the analytes enter the mass spectrometer where they are ionized, most commonly by electron ionization (EI).

Electron ionization is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," allowing for confident identification of the compound by comparing the obtained mass spectrum with a library of known spectra. For TMS-derivatized this compound, characteristic fragment ions related to the trimethylsilyl group and the indole (B1671886) nucleus are observed, which are crucial for its identification. For instance, the analysis of this compound as a diheptafluorobutyryl derivative has been performed using negative chemical ionization (NCI) with single ion monitoring (SIM) of specific ions to enhance sensitivity nih.gov.

Table 5: GC-MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Derivatization | Silylation (e.g., with BSTFA to form TMS derivatives), Acylation (e.g., with heptafluorobutyric anhydride). |

| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) nih.gov. |

| Characteristic Fragment Ions | The mass spectrum of TMS-derivatized this compound will show characteristic fragments resulting from the cleavage of the silyl group and fragmentation of the indolethylamine side chain. For the diheptafluorobutyryl derivative, specific ions such as m/z 532 are monitored nih.gov. |

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that is instrumental in the mass spectrometric analysis of tryptamines, particularly for determining their molecular weights and characterizing their structures. southernforensic.org This method involves the production of gas-phase ions from a liquid solution, which largely preserves the intact molecular structure, providing crucial molecular weight information that is a critical first step in identification. southernforensic.org

In the analysis of this compound and its derivatives, ESI-MS typically results in the observation of protonated molecules ([M+H]⁺) in the positive ion mode and deprotonated molecules ([M-H]⁻) in the negative ion mode. southernforensic.org The stability of these ions allows for further structural analysis through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the precursor ions, characteristic fragmentation patterns can be obtained, which are invaluable for the structural elucidation of known and novel this compound compounds. southernforensic.org

One of the significant advantages of ESI is its applicability to compounds that are thermally unstable or not easily volatilized, which can be a limitation for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For instance, ESI-MS has been successfully used to differentiate between 4-hydroxy-N,N-diisopropylthis compound and its thermally labile acetylated analog, 4-acetoxy-N,N-diisopropylthis compound, by providing accurate molecular weight information for the latter, which would otherwise be challenging with GC-MS. southernforensic.org